2,4,6,8-Decatetraenedioic acid
Overview
Description
2,4,6,8-Decatetraenedioic acid is a chemical compound . It is also known as 1,3,5,7-Octatetraene-1,8-dicarboxylic acid, Decatetraenedicarboxylic acid, and NSC 37491 .
Molecular Structure Analysis
The molecular formula of this compound is C10H10O4 . Its average mass is 194.184 Da and its monoisotopic mass is 194.057907 Da .Scientific Research Applications
Enzymatic Synthesis and Spectral Characteristics
- Spectrophotometric Studies in Rat Liver Mitochondria : 2,4,6,8-decatetraenedioic acid is a substrate for acyl-CoA synthetases in rat liver mitochondria. The enzymic synthesis of its CoA ester exhibits unique spectral properties, providing insights into mitochondrial enzyme activities (Garland, Yates, & Haddock, 1970).
Chiral Liquid Crystals
- Development of Chiral Liquid Crystals : The derivative acids and alcohols of this compound have been synthesized from preen-gland wax of domestic goose, leading to novel ferro- and antiferro-electric liquid crystals with unique mesomorphic and electro-optical properties (Heppke, Loetzsch, Morr, & Ernst, 1997).
Environmental Impact Analysis
- Herbicide Toxicity and Environmental Impact : 2,4-dichlorophenoxyacetic acid, a related compound, has been studied for its toxicology and mutagenicity, particularly in agricultural and urban environments, providing crucial information on the environmental impact of such compounds (Zuanazzi, Ghisi, & Oliveira, 2020).
Sediment Biodegradation Studies
- Biodegradation in Sediment Systems : A study on 6:2 fluorotelomer alcohol, a structurally related compound, in river sediment systems reveals insights into the biotransformation and degradation pathways in environmental contexts (Zhao et al., 2013).
Contamination Source Analysis
- Identifying Contamination Sources : Research on polychlorinated dibenzothiophenes, structurally similar to this compound, in the Passaic River, New Jersey, helps in identifying sources of environmental contamination and their potential link to the manufacturing processes of related compounds (Huntley et al., 1994).
Chemotherapy Studies
- Boronic Acid-based Fluorescent Chemosensors : The progress in boronic acid sensors, which could interact with this compound derivatives, plays a significant role in detecting carbohydrates and bioactive substances, crucial for disease diagnosis and treatment (Huang et al., 2012).
Organic Synthesis and Cyclization
- Iron-mediated Cyclization of Esters and Amides : The application of iron reagents on acid derivatives of this compound demonstrates the potential in organic synthesis, specifically in the formation of bicyclic ketoesters, highlighting versatile one-pot preparation methods (Hata et al., 2008).
Water Decontamination Strategies
- Herbicide Removal from Water Sources : Studies on 2,4-dichlorophenoxyacetic acid, a structurally related compound, illustrate various methods for its removal from water bodies, emphasizing the need for efficient decontamination strategies (EvyAliceAbigail et al., 2017).
Dental Applications
- Effects on Root Canal Dentin : The investigation of ethylenediaminetetraacetic acid (EDTA) solutions, which may interact with this compound, on root canal dentin provides insights into dental treatments and the efficacy of various irrigating solutions (Poggio et al., 2012).
Educational Material Development
- Chemistry Instructional Media : The development of instructional media for chemistry education, such as acid-base titration, can be influenced by the understanding of chemical properties and reactions involving compounds like this compound (Oktiarmi, Rusdi, & Asrial, 2014).
Sensor Development
- Triiodide Ion-Selective Electrodes : The creation of ion-selective electrodes utilizing charge-transfer complexes of iodine, which may involve derivatives of this compound, showcases advancements in sensor technology (Rouhollahi & Shamsipur, 1999).
Supramolecular Chemistry
- Anion-π Interactions in Supramolecular Architectures : The study of noncovalent forces, including anion-π interactions with π-acidic aromatic systems that may involve this compound derivatives, opens new avenues in supramolecular chemistry for designing selective anion receptors and catalysts (Chifotides & Dunbar, 2013).
Environmental Remediation
- Herbicide Biodegradation and Remediation : Research on the biodegradation of 2,4-dichlorophenoxyacetic acid in an electrochemical cell provides valuable insights into the biological reduction of chlorinated compounds, crucial for environmental remediation efforts (Li, Zhou, & Pan, 2018).
Phototoxicity Research
- Photoinduced C-F Bond Cleavage : The study of fluorinated quinolone carboxylic acids, related to this compound, underlines the mechanisms of phototoxicity, important in understanding the effects of light exposure on certain drugs (Fasani et al., 1999).
Wastewater Treatment
- Treatment of Contaminated Wastewater : Research on the treatment of 2,4-dichlorophenoxyacetic acid-contaminated wastewater in membrane bioreactors highlights methods for removing herbicides from industrial effluents, contributing to wastewater management (Buenrostro-Zagal et al., 2000).
Properties
IUPAC Name |
deca-2,4,6,8-tetraenedioic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O4/c11-9(12)7-5-3-1-2-4-6-8-10(13)14/h1-8H,(H,11,12)(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QHYKVJVPIJCRRT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=CC=CC(=O)O)C=CC=CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901305282 | |
Record name | 2,4,6,8-Decatetraenedioic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901305282 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6048-86-8 | |
Record name | 2,4,6,8-Decatetraenedioic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=6048-86-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,4,6,8-Decatetraenedioic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006048868 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,4,6,8-Decatetraenedioic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901305282 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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